Lenalidomide-CO-C3-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-CO-C3-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a chemical analog of thalidomide, designed to enhance its therapeutic effects while minimizing adverse side effects. It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes with deletion of chromosome 5q. The compound exhibits potent antineoplastic, antiangiogenic, and immunomodulatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-CO-C3-OH involves several key steps. Initially, 2-methyl-3-nitrobenzoic acid methyl ester undergoes bromination using N-bromosuccinimide in methyl acetate. This intermediate is then reduced using an iron and ammonium chloride reducing system to yield the final product .
Industrial Production Methods: Industrial production of lenalidomide typically involves a multi-step synthesis process. The bromination of 2-methyl-3-nitrobenzoic acid methyl ester is carried out at temperatures between 90 to 140°C using a bromine source and a radical initiator. The subsequent reduction of the nitro group is performed under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Lenalidomide-CO-C3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions are commonly used in its synthesis, particularly in the conversion of nitro groups to amino groups.
Substitution: Substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron and ammonium chloride are frequently used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of lenalidomide, each with unique properties and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Lenalidomide-CO-C3-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of immunomodulatory drugs.
Biology: The compound is employed in research on cellular signaling pathways and immune modulation.
Medicine: this compound is investigated for its potential in treating various hematologic malignancies and solid tumors.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents .
Mecanismo De Acción
Lenalidomide-CO-C3-OH exerts its effects through multiple mechanisms:
Immunomodulation: It alters cytokine production, enhances T cell co-stimulation, and increases natural killer cell-mediated cytotoxicity.
Antiangiogenesis: The compound inhibits the formation of new blood vessels, thereby restricting tumor growth.
Molecular Targets: this compound binds to cereblon, a substrate receptor of the CRL4 E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cancer cell survival .
Comparación Con Compuestos Similares
Thalidomide: The parent compound, known for its immunomodulatory and antiangiogenic properties.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
CC-220 and CC-885: Novel thalidomide analogs designed for better clinical efficacy
Uniqueness: Lenalidomide-CO-C3-OH stands out due to its specific binding affinity to cereblon and its ability to induce the degradation of proteins crucial for cancer cell survival. This selective mechanism of action makes it a valuable therapeutic agent in the treatment of hematologic malignancies .
Propiedades
Fórmula molecular |
C17H19N3O5 |
---|---|
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-hydroxybutanamide |
InChI |
InChI=1S/C17H19N3O5/c21-8-2-5-14(22)18-12-4-1-3-10-11(12)9-20(17(10)25)13-6-7-15(23)19-16(13)24/h1,3-4,13,21H,2,5-9H2,(H,18,22)(H,19,23,24) |
Clave InChI |
MSAINFUHRNOTQP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.